molecular formula C13H17NO2 B068033 1-Benzyl-3-methylpyrrolidine-3-carboxylic acid CAS No. 181114-74-9

1-Benzyl-3-methylpyrrolidine-3-carboxylic acid

Cat. No.: B068033
CAS No.: 181114-74-9
M. Wt: 219.28 g/mol
InChI Key: MSUXGUJKSWGNTC-UHFFFAOYSA-N
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Description

1-Benzyl-3-methylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound is characterized by a pyrrolidine ring substituted with a benzyl group and a carboxylic acid group, making it a versatile molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring . Subsequent functionalization steps introduce the benzyl and carboxylic acid groups.

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity . The process often requires stringent control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

1-Benzyl-3-methylpyrrolidine-3-carboxylic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and safety profile .

Comparison with Similar Compounds

  • 1-Benzylpyrrolidine-3-carboxylic acid
  • 3-Methylpyrrolidine-3-carboxylic acid
  • 1-Benzyl-3-methylpyrrolidine

Uniqueness: 1-Benzyl-3-methylpyrrolidine-3-carboxylic acid is unique due to the presence of both benzyl and carboxylic acid groups on the pyrrolidine ring, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile chemical modifications and potential therapeutic applications .

Biological Activity

1-Benzyl-3-methylpyrrolidine-3-carboxylic acid (BMCA) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of BMCA, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

BMCA has the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol. The compound features a pyrrolidine ring substituted with a benzyl group and a carboxylic acid functional group, which are critical for its biological interactions.

The biological activity of BMCA is primarily attributed to its interaction with various molecular targets in biological systems. Research indicates that BMCA may modulate enzyme activity and receptor interactions, which can lead to significant physiological effects.

  • Enzyme Inhibition : BMCA has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies suggest that it may inhibit enzymes related to neurotransmitter metabolism, potentially impacting neurological functions.
  • Receptor Binding : The compound's structural characteristics enable it to bind to certain receptors, influencing cellular signaling pathways. This binding can result in altered cellular responses, including changes in gene expression and cell proliferation .

Pharmacological Properties

BMCA exhibits various pharmacological properties that contribute to its biological activity:

  • Antioxidant Activity : Preliminary studies indicate that BMCA possesses antioxidant properties, which may help protect cells from oxidative stress .
  • Anti-inflammatory Effects : BMCA has been investigated for its anti-inflammatory potential, showing promise in reducing inflammation in preclinical models.
  • Neuroprotective Effects : Due to its ability to modulate neurotransmitter systems, BMCA may have neuroprotective effects, making it a candidate for further research in neurodegenerative disorders .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of BMCA in a rat model of Parkinson's disease. The results demonstrated that treatment with BMCA significantly reduced neuronal loss and improved motor function compared to control groups. The mechanism was linked to the compound's ability to inhibit oxidative stress pathways and promote neuronal survival .

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammation, BMCA was administered to mice subjected to induced inflammation. The findings revealed that BMCA treatment led to a significant decrease in pro-inflammatory cytokines and markers of inflammation, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the unique properties of BMCA, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
1-Benzyl-3-methylpyrrolidineLacks carboxylic acid groupLimited; primarily structural
1-Benzyl-3-methylpyrrolidine-3-carboxamideContains amide instead of acidDifferent pharmacological profile
3-MethylpyrrolidineSimpler structure without benzyl groupReduced biological activity

Properties

IUPAC Name

1-benzyl-3-methylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(12(15)16)7-8-14(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUXGUJKSWGNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395007
Record name 1-benzyl-3-methylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181114-74-9
Record name 1-benzyl-3-methylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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